

Physicochemical properties of 2-Amino-3,4-dimethylpentanoic acid

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Compound of Interest

Compound Name: 2-Amino-3,4-dimethylpentanoic acid

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An In-depth Technical Guide to the Physicochemical Properties of **2-Amino-3,4-dimethylpentanoic Acid**

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Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **2-Amino-3,4-dimethylpentanoic acid**, a non-canonical, branched-chain amino acid. As an analogue of isoleucine, this compound serves as a valuable building block in synthetic chemistry and a tool for biochemical research. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the molecule's structural characteristics, physicochemical parameters, and standard analytical methodologies. Due to the limited availability of experimental data in peer-reviewed literature, this guide integrates high-quality computed data from reputable databases with foundational chemical principles. Each property is discussed in the context of its importance in scientific applications, and standard, field-proven experimental protocols for their determination are provided to ensure scientific integrity and reproducibility.

Introduction and Nomenclature Overview of 2-Amino-3,4-dimethylpentanoic Acid

2-Amino-3,4-dimethylpentanoic acid is an aliphatic, non-proteinogenic amino acid. Its structure features a pentanoic acid backbone with an amino group at the alpha-position (C2) and two methyl groups at the C3 and C4 positions. This substitution pattern makes it a structural isomer of leucine and isoleucine, and it is sometimes referred to as 4-Methyl-isoleucine.^{[1][2]} The presence of two chiral centers (at C2 and C3) means the molecule can exist as four distinct stereoisomers. The specific stereochemistry is critical for its biological activity and interaction with chiral systems like enzymes and receptors.^{[2][3]}

Significance in Research and Development

Non-canonical amino acids like **2-Amino-3,4-dimethylpentanoic acid** are of significant interest in medicinal chemistry and chemical biology. Their unique side-chain structures can introduce novel steric and electronic properties into peptides and small molecules. Key applications include:

- Peptide Modification: Incorporation into peptides can enhance proteolytic stability, modulate conformation, and alter binding affinity to biological targets.
- Drug Design: It serves as a chiral building block for the synthesis of more complex pharmaceutical compounds.^[4]
- Biochemical Probes: Used in research to study enzyme mechanisms, protein synthesis, and neurotransmitter systems by acting as mimics or inhibitors of natural amino acids.^[4]

Structural Identifiers

Accurate identification is paramount for research and regulatory purposes. The key identifiers for the racemic compound and its common stereoisomers are summarized below.

Identifier	Value	Source
IUPAC Name	2-amino-3,4-dimethylpentanoic acid	PubChem CID: 272725[1]
CAS Number	1314900-53-2 (racemate)	ChemicalBook[5]
Molecular Formula	C ₇ H ₁₅ NO ₂	PubChem CID: 272725[1]
Canonical SMILES	CC(C)C(C)C(C(=O)O)N	PubChem CID: 272725[1]
InChIKey	VFEDCKXLINRKLV-UHFFFAOYSA-N	PubChem CID: 272725[1]
(2S,3S)-Isomer IUPAC	(2S,3S)-2-amino-3,4-dimethylpentanoic acid	PubChem CID: 23647966[2]
(2S,3S)-Isomer CAS	23262-01-3	PubChem CID: 23647966[2]

Molecular Structure

Caption: 2D structure of **2-Amino-3,4-dimethylpentanoic acid**.

Core Physicochemical Properties

The physicochemical properties of a molecule dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. The following table summarizes the key computed properties for this compound.

Property	Value	Source / Method
Molecular Weight	145.20 g/mol	PubChem CID: 272725[1]
Exact Mass	145.110278721 Da	PubChem CID: 272725[1]
XLogP3 (Predicted)	-1.5	PubChem CID: 272725[1]
Topological Polar Surface Area	63.3 Å ²	PubChem CID: 272725[1]
Hydrogen Bond Donors	2	PubChem CID: 272725[1]
Hydrogen Bond Acceptors	3	PubChem CID: 272725[1]
pKa (Carboxyl)	~2-3 (Estimated)	General Amino Acid Chemistry[6][7]
pKa (Amine)	~9-10 (Estimated)	General Amino Acid Chemistry[6][7]

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug development, governing absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

The computed XLogP3 value for **2-Amino-3,4-dimethylpentanoic acid** is -1.5.[[1](#)] This negative value indicates that the compound is predominantly hydrophilic, meaning it has a strong preference for aqueous environments over lipid environments. This is expected for an amino acid, which is zwitterionic at physiological pH. Such hydrophilicity suggests that the molecule will have high aqueous solubility but may require active transport mechanisms to cross biological membranes.

This protocol describes the gold-standard method for LogP determination. The core principle is to dissolve the compound in a biphasic system of n-octanol and water, allow it to reach equilibrium, and then measure its concentration in each phase.

Methodology:

- Preparation:
 - Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of high-purity n-octanol and water in a separatory funnel. Shake vigorously for 24 hours and allow the layers to separate completely. This pre-saturation is critical to prevent volume changes during the experiment.
- Sample Preparation:
 - Prepare a stock solution of **2-Amino-3,4-dimethylpentanoic acid** in the aqueous phase at a concentration that is well within the linear range of the analytical method (e.g., HPLC-UV).
- Partitioning:
 - In several replicate vessels (e.g., glass centrifuge tubes with PTFE-lined caps), combine the aqueous stock solution with the pre-saturated n-octanol. The volume ratio (e.g., 1:1, 1:2) should be chosen to ensure measurable concentrations in both phases.
 - Agitate the vessels at a constant temperature (typically 25 °C) on a mechanical shaker. The agitation time must be sufficient to reach equilibrium, which should be determined in preliminary experiments (typically 1-24 hours). Avoid vigorous shaking that can cause emulsification.
- Phase Separation:
 - Centrifuge the vessels to ensure complete separation of the two phases.
- Quantification:
 - Carefully sample a precise aliquot from both the aqueous and n-octanol layers.
 - Determine the concentration of the analyte in each phase using a validated analytical method, such as HPLC-UV or LC-MS.
- Calculation:

- The partition coefficient, P , is calculated as: $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}}$
- LogP is the base-10 logarithm of P .

Caption: Workflow for LogP determination via the Shake-Flask method.

Acidity and Basicity (pKa)

The pKa values define the ionization state of a molecule at a given pH. For **2-Amino-3,4-dimethylpentanoic acid**, there are two key ionizable groups: the carboxylic acid (-COOH) and the amino group (-NH₂).

- Carboxylic Acid pKa: Expected to be in the range of 2-3. Below this pH, the group is protonated (-COOH); above this pH, it is deprotonated (-COO⁻).
- Amino Group pKa: Expected to be in the range of 9-10. Below this pH, the group is protonated (-NH₃⁺); above this pH, it is neutral (-NH₂).

At physiological pH (~7.4), the carboxylic acid will be deprotonated (anionic) and the amino group will be protonated (cationic), resulting in a zwitterion. This dual charge significantly influences solubility, crystal packing, and interaction with biological targets.

This method involves titrating a solution of the amino acid with a strong acid and a strong base while monitoring the pH with a calibrated electrode. The pKa values correspond to the pH at the half-equivalence points.

Methodology:

- System Setup:
 - Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
 - Use a temperature-controlled vessel to maintain a constant temperature (e.g., 25 °C).
 - Use a micro-burette for precise delivery of the titrant.

- Sample Preparation:
 - Accurately weigh and dissolve a known amount of **2-Amino-3,4-dimethylpentanoic acid** in degassed, deionized water to create a solution of known concentration (e.g., 0.01 M).
- Acidic Titration:
 - Add a known excess of standardized strong acid (e.g., 0.1 M HCl) to the solution to fully protonate both functional groups (-COOH and -NH₃⁺).
- Basal Titration:
 - Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments.
 - Record the pH value after each addition, allowing the reading to stabilize.
- Data Analysis:
 - Plot the pH versus the volume of NaOH added. The resulting curve will show two inflection points.
 - The first equivalence point (V_1) corresponds to the deprotonation of the carboxylic acid. The pK_{a1} is the pH at $V_1/2$.
 - The second equivalence point (V_2) corresponds to the deprotonation of the amino group. The pK_{a2} is the pH at $(V_1 + V_2)/2$.
 - The isoelectric point (pl) can be calculated as $pl = (pK_{a1} + pK_{a2})/2$.

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic and Analytical Characterization

Spectroscopic data is essential for structural confirmation and purity assessment. While experimental spectra for this specific compound are not widely published, its features can be reliably predicted from its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be complex due to the branched structure and stereocenters. Key predicted signals include:
 - A doublet for the α -proton (C2-H), coupled to the C3 proton.
 - Multiplets for the C3-H and C4-H protons.
 - Distinct doublets or singlets for the four methyl groups, which may overlap.
 - Broad signals for the amine (-NH₂) and carboxylic acid (-OH) protons, which are exchangeable with D₂O.
- ^{13}C NMR: The carbon NMR spectrum should show seven distinct signals corresponding to each carbon atom:
 - A signal for the carbonyl carbon (-C=O) in the downfield region (~170-180 ppm).
 - Signals for the α -carbon (C2) and the two carbons bearing methyl groups (C3, C4).
 - Four signals for the methyl carbons in the upfield region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is a standard method for analyzing amino acids.

- Expected Ion: The primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 146.1176.[8]
- Fragmentation: Tandem MS (MS/MS) would likely show characteristic losses, such as the loss of water (H₂O) or the carboxylic acid group (as COOH or HCOOH), which are useful for structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands would include:

- O-H Stretch: A very broad band from \sim 2500-3300 cm^{-1} characteristic of the carboxylic acid O-H.
- N-H Stretch: A moderate band around 3000-3300 cm^{-1} from the amino group.
- C=O Stretch: A strong, sharp band around 1700-1750 cm^{-1} from the carbonyl of the carboxylic acid.
- N-H Bend: A band around 1500-1640 cm^{-1} corresponding to the amine bending vibration.

Conclusion

2-Amino-3,4-dimethylpentanoic acid is a valuable non-canonical amino acid with significant potential in chemical and pharmaceutical research. This guide has synthesized available computational data and established chemical principles to provide a robust profile of its key physicochemical properties. Its hydrophilic nature ($\text{XLogP3} = -1.5$) and zwitterionic character at physiological pH are its defining features. While this document provides a strong theoretical and methodological foundation, it is crucial for researchers to perform experimental validation of these properties for any specific application, particularly when dealing with individual stereoisomers. The provided protocols for determining LogP and pKa represent industry-standard methods for generating the high-quality data required for drug development and advanced biochemical studies.

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